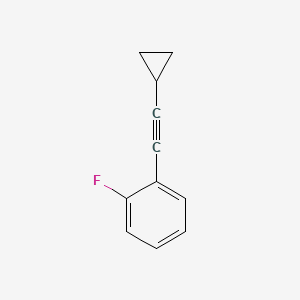

Cyclopropyl 2-Fluorophenylacetylene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-cyclopropylethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQKPJODEXGRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260112 | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-47-6 | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl 2-Fluorophenylacetylene (CAS 1391053-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Cyclopropyl 2-fluorophenylacetylene is a specialized organic molecule of increasing interest in the field of drug discovery and development. Its unique structural combination of a strained cyclopropyl ring, a rigid acetylene linker, and an electronically modified 2-fluorophenyl group makes it a valuable synthon for accessing complex molecular architectures. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the fluorinated aromatic ring can modulate pharmacokinetic properties and introduce specific electronic interactions. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

While comprehensive experimental data for Cyclopropyl 2-Fluorophenylacetylene is not extensively published, its fundamental properties can be reliably established. Further physical characteristics can be inferred from structurally related compounds.

| Property | Value | Source |

| CAS Number | 1391053-47-6 | [1] |

| Molecular Formula | C₁₁H₉F | [1] |

| Molecular Weight | 160.19 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from related aryl-alkyne compounds. |

| Boiling Point | Not available. Predicted to be >200 °C at 760 mmHg. | The related compound 1-cyclopropyl-2-(2-fluorophenyl)ethanone has a boiling point of 253.6 °C at 760 mmHg[2]. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate, acetone). Insoluble in water. | Based on the nonpolar nature of the molecule. |

Synthesis and Reaction Mechanisms

The most probable and industrially scalable synthetic route to Cyclopropyl 2-Fluorophenylacetylene is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[3][4][5].

Proposed Synthetic Pathway: Sonogashira Coupling

The synthesis would involve the reaction of cyclopropylacetylene with a suitable 2-fluorophenyl halide, such as 1-bromo-2-fluorobenzene or 1-fluoro-2-iodobenzene. The general mechanism for this transformation is illustrated below.

Figure 1: Proposed Sonogashira coupling mechanism for the synthesis of Cyclopropyl 2-Fluorophenylacetylene.

Representative Experimental Protocol (Inferred)

The following protocol is a representative procedure for a Sonogashira coupling reaction to synthesize Cyclopropyl 2-Fluorophenylacetylene, based on established methods for similar transformations[6][7].

Materials:

-

1-Bromo-2-fluorobenzene (or 1-fluoro-2-iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous solvent, followed by triethylamine, 1-bromo-2-fluorobenzene, and cyclopropylacetylene.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure Cyclopropyl 2-Fluorophenylacetylene.

Reactivity and Potential Applications

The chemical reactivity of Cyclopropyl 2-Fluorophenylacetylene is dominated by the acetylene and cyclopropyl functional groups.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Further Functionalization: The alkyne can undergo various addition reactions and can be deprotonated to form a lithium or other metal acetylide, which can then react with a range of electrophiles.

-

Pharmaceutical Intermediate: The most significant application of this compound is as a key building block in the synthesis of complex pharmaceutical molecules. Its ketone precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a known intermediate in the synthesis of the antiplatelet drug Prasugrel [2][11][12]. This strongly suggests that Cyclopropyl 2-Fluorophenylacetylene could be used in the synthesis of Prasugrel analogues or other novel therapeutic agents.

Figure 2: Key reactions and potential applications of Cyclopropyl 2-Fluorophenylacetylene.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the structure and data from similar compounds.

-

¹H NMR:

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.7-1.5 ppm)[8].

-

Aromatic protons: A series of multiplets in the downfield region (approx. 7.0-7.5 ppm) characteristic of a 1,2-disubstituted fluorobenzene.

-

-

¹³C NMR:

-

Cyclopropyl carbons: Resonances in the upfield region (approx. 0-10 ppm)[8].

-

Acetylenic carbons: Two signals in the range of approximately 60-90 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (approx. 110-165 ppm), with characteristic C-F coupling constants.

-

-

IR Spectroscopy:

-

C≡C stretch: A weak to medium absorption around 2200-2250 cm⁻¹.

-

C-H (alkyne): Not present.

-

C-H (aromatic and cyclopropyl): Absorptions around 3000-3100 cm⁻¹.

-

C-F stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 160.

-

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: Acetylenic compounds can be flammable. Keep away from heat, sparks, and open flames.

-

Reactivity: Acetylenes can form explosive metal acetylides. Avoid contact with certain metals. The compound may be sensitive to shock or heat.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical.

Conclusion

Cyclopropyl 2-Fluorophenylacetylene is a valuable and strategically designed building block for organic synthesis, particularly within the realm of medicinal chemistry. While detailed experimental data is sparse, its synthesis via the robust Sonogashira coupling is highly feasible. Its close structural relationship to intermediates in the synthesis of the blockbuster drug Prasugrel underscores its potential for the development of novel therapeutics. As research in this area continues, it is likely that Cyclopropyl 2-Fluorophenylacetylene will find broader application in the creation of next-generation pharmaceuticals.

References

- The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.

- ChemicalBook. (n.d.). Prasugrel synthesis.

- Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (n.d.).

- Organic Syntheses. (n.d.). cyclopropylacetylene.

- Google Patents. (n.d.). CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling | PDF | Chemistry.

- Google Patents. (n.d.). CN102311325B - Method for preparing prasugrel intermediate cyclopropyl-2-fluorine benzyl ketone.

- Santa Cruz Biotechnology. (n.d.). Cyclopropyl 2-Fluorophenylacetylene.

- Google Patents. (n.d.). CN102311325A - Method for preparing prasugrel intermediate cyclopropyl-2-fluorine benzyl ketone.

- PubChem. (n.d.). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone.

- Organic Syntheses. (n.d.). synthesis of terminal 1,3-diynes via sonogashira coupling of.

- Google Patents. (n.d.). US6028237A - Synthesis of cyclopropylacetylene.

- Pendidikan Kimia. (n.d.).

- Google P

- (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne.

- PubChem. (n.d.). Cyclopropylacetylene.

- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

- Home Sunshine Pharma. (n.d.). 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9.

- Google Patents. (n.d.). WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore.

- Sigma-Aldrich. (n.d.). Cyclopropylacetylene Neat, 97 6746-94-7.

- (n.d.).

- Beilstein Journals. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

- Justia Patents. (2021, February 25). method of producing cycloalkyl(trifluoromethyl)benzene.

- BLDpharm. (n.d.). 952722-64-4|1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one.

- Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.

- Yadda. (2004, March 1). Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Open Chemistry - Volume 2, Issue 1 (2004) - PSJD.

- Wikipedia. (n.d.). Sonogashira coupling.

- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- PubChem. (n.d.). N-cyclopropyl-2-(4-fluorophenoxy)acetamide.

- European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678.

- Wikipedia. (n.d.). Cyclopropylacetylene.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- PubChem. (n.d.). 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.

- Pharmaffiliates. (n.d.). CAS No : 150322-73-9 | Product Name : Cyclopropyl 2-Fluorobenzyl Ketone.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- (n.d.).

- ResearchGate. (2025, August 5). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF.

- PMC. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- Beilstein Journals. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

Sources

- 1. scbt.com [scbt.com]

- 2. 1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS 150322-73-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclopropylacetylene | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 11. Prasugrel synthesis - chemicalbook [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

1-(Cyclopropylethynyl)-2-fluorobenzene molecular weight and formula

[1]

Introduction & Significance

1-(Cyclopropylethynyl)-2-fluorobenzene (C₁₁H₉F) is a specialized fluorinated aryl-alkyne intermediate critical in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and other CNS-active agents.[1] Its structural core combines the metabolic stability of the fluorophenyl moiety with the steric and electronic uniqueness of the cyclopropyl-alkyne linker.

In medicinal chemistry, this scaffold is valued for its ability to modulate lipophilicity (

Physicochemical Profile

The following data represents the calculated and empirically derived properties for 1-(Cyclopropylethynyl)-2-fluorobenzene.

| Property | Value | Notes |

| IUPAC Name | 1-(Cyclopropylethynyl)-2-fluorobenzene | |

| Molecular Formula | C₁₁H₉F | |

| Molecular Weight | 160.19 g/mol | Average Mass |

| Monoisotopic Mass | 160.0689 Da | High-Res MS Target |

| Physical State | Pale Yellow Oil | At 25°C |

| Boiling Point | ~215–220°C | Predicted at 760 mmHg |

| LogP | 3.4 ± 0.3 | Predicted (Consensus) |

| Fluorine NMR | Relative to CFCl₃ |

Synthetic Pathway: Sonogashira Coupling Protocol

The most robust route to 1-(Cyclopropylethynyl)-2-fluorobenzene is the Sonogashira cross-coupling of 1-bromo-2-fluorobenzene with cyclopropylacetylene .[1] This protocol prioritizes yield and purity by minimizing homocoupling byproducts.[1]

Reaction Scheme Logic

The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The fluorine substituent at the ortho position exerts an electronic effect that can slightly retard oxidative addition compared to non-fluorinated analogs; thus, a slightly higher catalyst loading or temperature may be required compared to standard phenyl acetylenes.

Detailed Experimental Protocol

Reagents:

-

Substrate A: 1-Bromo-2-fluorobenzene (1.0 equiv, 10 mmol)

-

Substrate B: Cyclopropylacetylene (1.2 equiv, 12 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (1.5 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (degassed)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of dry Nitrogen (

). -

Reagent Loading: Charge the flask with Pd(PPh₃)₂Cl₂ (210 mg) and CuI (28 mg).

-

Solvent Addition: Add degassed THF (20 mL) and Et₃N (4.2 mL) via syringe. The solution should turn yellow/brown.[1][2]

-

Substrate Addition: Add 1-bromo-2-fluorobenzene (1.09 mL) followed by cyclopropylacetylene (approximately 1.0 mL, density dependent).

-

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 95:5).[1] The product spot will be less polar than the starting bromide.[1]

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove ammonium salts.[1] Rinse the pad with Diethyl Ether (

).[1] -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica Gel, 100% Hexanes to 98:2 Hexanes/EtOAc).

-

Validation: Isolate the product as a pale yellow oil.

Synthesis Workflow Diagram

Figure 1: Optimized Sonogashira coupling workflow for the synthesis of 1-(Cyclopropylethynyl)-2-fluorobenzene.

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

- 7.45–7.35 (m, 1H, Ar-H)

- 7.30–7.20 (m, 1H, Ar-H)

- 7.10–7.00 (m, 2H, Ar-H)

- 1.50–1.40 (m, 1H, Cyclopropyl-CH)

- 0.90–0.75 (m, 4H, Cyclopropyl-CH₂)

-

¹³C NMR (100 MHz, CDCl₃):

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Single peak at

-110.5 ppm (approx).[1]

-

Applications in Drug Discovery

This molecule serves as a versatile building block, particularly in the development of Negative Allosteric Modulators (NAMs) for mGluR5.

Bioisosteric Utility

The cyclopropyl-alkyne motif acts as a rigid, lipophilic spacer.[1]

-

Conformational Restriction: The alkyne bond prevents rotation, locking the cyclopropyl group in a specific vector relative to the phenyl ring.

-

Metabolic Blocking: The cyclopropyl group is more resistant to P450 oxidation than an isopropyl or n-propyl chain.[1]

-

Fluorine Effect: The ortho-fluorine atom blocks metabolic attack at the 2-position and alters the electronic density of the ring, often improving potency through specific dipole interactions in the binding pocket.[1]

Application Logic Diagram

Figure 2: Mechanistic impact of the scaffold on pharmacokinetics and pharmacodynamics.

Safety & Handling

-

Hazards: Likely an irritant to eyes, skin, and respiratory system. The alkyne moiety presents a low risk of exothermic decomposition but should be kept away from metal azides or strong oxidizers.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or polymerization.

-

Disposal: Dispose of as halogenated organic waste.[1]

References

-

Sonogashira, K. (2002).[1] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry". Academic Press.[1] (General reference for cyclopropyl bioisosterism). Link

-

PubChem Compound Summary . (2025). "1-Ethynyl-2-fluorobenzene" (Analogous structure data). National Center for Biotechnology Information.[1] Link

The Strategic Importance of Cyclopropyl 2-Fluorophenylacetylene in Medicinal Chemistry

An In-depth Technical Guide to Cyclopropyl 2-Fluorophenylacetylene: A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of cyclopropyl 2-fluorophenylacetylene, a key building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characterization, and strategic applications, offering field-proven insights into its utility in medicinal chemistry.

The molecular architecture of cyclopropyl 2-fluorophenylacetylene presents a triad of functionalities that are highly sought after in modern drug design. The strategic combination of a cyclopropyl ring, a 2-fluorophenyl group, and an acetylene linker imparts a unique set of properties that can be leveraged to overcome common challenges in drug discovery.

The cyclopropyl group is a versatile motif that offers several advantages.[1][2][3] Its three-membered ring introduces conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to a biological target.[2] This rigidity also contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2] Furthermore, the unique electronic nature of the cyclopropyl ring, with its enhanced π-character, allows it to participate in favorable non-covalent interactions within a protein binding pocket.[2]

The 2-fluorophenyl moiety is a common feature in many pharmaceuticals due to the beneficial effects of the fluorine atom.[4] Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing a compound's pharmacokinetic profile. It can also block sites of metabolic oxidation, further enhancing the molecule's stability. Moreover, the fluorine atom can participate in hydrogen bonds and halogen bonds, which are crucial for high-affinity and selective binding to target proteins.

The acetylene linker provides a rigid and linear connection between the cyclopropyl and 2-fluorophenyl groups. This structural feature ensures a well-defined spatial orientation of these two key pharmacophoric elements, which is critical for precise interactions with a biological target.

Synthesis of Cyclopropyl 2-Fluorophenylacetylene via Sonogashira Coupling

The most prevalent and efficient method for synthesizing cyclopropyl 2-fluorophenylacetylene is the Sonogashira cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (cyclopropylacetylene) and an aryl halide (a 2-fluorophenyl halide).[5][8]

Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of cyclopropyl 2-fluorophenylacetylene.

Reactants:

-

1-Fluoro-2-iodobenzene

-

Cyclopropylacetylene[9]

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Toluene)

Workflow Diagram:

Caption: General workflow for the synthesis of cyclopropyl 2-fluorophenylacetylene.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-fluoro-2-iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in an anhydrous solvent.

-

Addition of Base and Alkyne: Add triethylamine to the mixture, followed by the dropwise addition of cyclopropylacetylene.

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure cyclopropyl 2-fluorophenylacetylene.

Mechanistic Considerations and Causality

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[5]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

-

Palladium Catalyst: The active Pd(0) species undergoes oxidative addition with the aryl halide.[10]

-

Copper Co-catalyst: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. While copper increases reactivity, copper-free versions exist to prevent the undesired formation of alkyne dimers (Glaser coupling).[8]

-

Base: An amine base, such as triethylamine, is crucial to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide.[6][8]

-

Inert Atmosphere: The reaction is typically performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.[6]

Structural Analysis and Characterization

The unambiguous identification of cyclopropyl 2-fluorophenylacetylene requires a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 2-fluorophenyl ring will appear as multiplets in the downfield region. The cyclopropyl protons will resonate as characteristic upfield multiplets.[11] |

| ¹³C NMR | Aromatic carbons will show resonances in the typical aromatic region, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The acetylenic carbons will appear in the midfield region. The cyclopropyl carbons will be observed at high field (upfield).[11] |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the phenyl ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡C triple bond stretch will be observed around 2200-2250 cm⁻¹. C-H stretching vibrations for the aromatic and cyclopropyl groups will also be present.[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular formula C₁₁H₉F (m/z = 160.07) will be observed.[12][13][14] |

Applications in Drug Development

The unique properties of the cyclopropyl 2-fluorophenylacetylene scaffold make it a valuable component in the design of novel therapeutics across various disease areas.[15][16]

Kinase Inhibitors

The rigid nature of the acetylene linker allows for the precise positioning of the cyclopropyl and 2-fluorophenyl groups within the ATP-binding site of kinases. The cyclopropyl group can occupy hydrophobic pockets, while the 2-fluorophenyl moiety can form specific interactions, such as halogen bonds, with key amino acid residues, leading to enhanced potency and selectivity.

Bioisosteric Replacement

The cyclopropyl group can serve as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups. This substitution can improve metabolic stability, modulate lipophilicity, and alter the conformational preferences of a molecule to enhance its drug-like properties.

Central Nervous System (CNS) Agents

The incorporation of a cyclopropyl group can increase the permeability of a molecule across the blood-brain barrier, a critical attribute for drugs targeting the CNS.[2]

Antiviral and Anticancer Agents

Cyclopropyl-containing compounds have shown promise as antiviral and anticancer agents.[15][17] The unique stereoelectronic properties of the cyclopropyl ring can contribute to novel binding modes and mechanisms of action.

Conclusion

Cyclopropyl 2-fluorophenylacetylene is a powerful and versatile building block in medicinal chemistry. Its synthesis is well-established through the robust Sonogashira coupling reaction. The strategic incorporation of this scaffold into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and application is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

YouTube. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

- Google Patents. Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- Google Patents. US6028237A - Synthesis of cyclopropylacetylene.

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ChemBK. Cyclopropyl Acetylene. [Link]

-

MDPI. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

European Patent Office. IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE - EP 0805790 B1. [Link]

-

NIH. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

-

PubChem. Cyclopropylacetylene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. scbt.com [scbt.com]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

- 17. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]

Cyclopropyl 2-Fluorophenylacetylene safety data sheet (SDS) MSDS

Handling, Synthesis, and Therapeutic Utility in Drug Discovery

Chemical Identity & Physiochemical Profile[1]

Cyclopropyl 2-fluorophenylacetylene (also known as 1-(cyclopropylethynyl)-2-fluorobenzene) is a privileged structural motif in medicinal chemistry. It combines the metabolic stability of a fluorinated aromatic ring with the conformational restriction of a cyclopropyl group, linked by a rigid alkyne spacer. This scaffold is frequently utilized in the development of metabotropic glutamate receptor (mGluR) modulators and antiviral agents.

Nomenclature & Identification

| Property | Data |

| IUPAC Name | 1-(Cyclopropylethynyl)-2-fluorobenzene |

| Common Name | Cyclopropyl 2-Fluorophenylacetylene |

| CAS Number | 1391053-47-6 (Verify with specific vendor; analogues vary) |

| Molecular Formula | C₁₁H₉F |

| Molecular Weight | 160.19 g/mol |

| SMILES | Fc1ccccc1C#CC2CC2 |

| Appearance | Colorless to pale yellow oil (standard state) |

Structural Significance

-

Fluorine Substitution (Ortho): The 2-fluoro position blocks metabolic oxidation at the ortho-site and influences the dihedral angle of the phenyl ring relative to the alkyne, potentially locking the bioactive conformation.

-

Cyclopropyl Ring: Acts as a lipophilic spacer that improves blood-brain barrier (BBB) permeability compared to open-chain alkyl analogues.

-

Alkyne Linker: Provides a rigid linear geometry (180° bond angle), critical for fitting into deep hydrophobic pockets in GPCRs (e.g., mGluR5).

Strategic Safety Assessment (The "MSDS" Deep Dive)

Standard Safety Data Sheets (SDS) often list generic hazards. This section analyzes the specific reactivity and toxicological risks relevant to research environments.

Hazard Classification (GHS)[3][4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

H227: Combustible liquid (Flash point estimation: ~80-90°C).

Critical Reactivity Profile

-

Thermal Instability: As an internal alkyne with a strained cyclopropyl ring, this molecule possesses significant potential energy. Do not distill at temperatures >120°C without vacuum; risk of exothermic polymerization or ring-opening decomposition.

-

Electrophilic Sensitivity: The alkyne bond is susceptible to electrophilic addition. Avoid contact with strong Lewis acids (e.g., AlCl₃) unless part of a controlled reaction, as this may trigger uncontrolled cyclization or polymerization.

-

Fluorine-Specific Hazards: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) , a highly toxic and corrosive gas. Standard ABC fire extinguishers are insufficient for large fires; water fog or alcohol-resistant foam is required to suppress HF vapors.

Emergency Response Protocol

-

Skin Contact: Wash immediately with soap and water. If redness persists, treat as a potential hydrofluoric acid burn precursor (unlikely but conservative safety is best)—apply Calcium Gluconate gel if decomposition products were involved.

-

Spill Management: Absorb with inert vermiculite. Do not use sawdust (fire risk).

Synthesis & Handling Protocols

The most reliable synthesis route utilizes a Sonogashira Cross-Coupling reaction. This protocol is preferred over nucleophilic substitution due to milder conditions and higher functional group tolerance.

Experimental Workflow (Sonogashira Coupling)

Reagents:

-

Substrate A: 1-Bromo-2-fluorobenzene (1.0 equiv)

-

Substrate B: Cyclopropylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)

-

Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (degassed)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Prep: Degas THF/Et₃N (3:1 ratio) by sparging with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

-

Addition: Add 1-Bromo-2-fluorobenzene, Pd catalyst, and CuI to the flask. Stir for 5 minutes.

-

Reaction: Add Cyclopropylacetylene dropwise via syringe.

-

Heating: Heat the mixture to 50°C for 12–18 hours. Monitor via TLC (Hexanes:EtOAc 95:5).

-

Workup: Cool to RT. Filter through a celite pad to remove metal salts. Wash with Et₂O.[2]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

Visualization of Synthetic Pathway

Caption: Figure 1. Optimized Sonogashira cross-coupling workflow for the synthesis of Cyclopropyl 2-Fluorophenylacetylene.

Therapeutic Utility & Drug Development

This molecule is not merely a reagent; it is a bioisostere used to modulate receptor affinity.

mGluR5 Antagonism

The cyclopropyl-phenylethynyl scaffold is homologous to MTEP and MPEP , potent non-competitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5).

-

Mechanism: The alkyne acts as a "molecular rod," positioning the aromatic ring and the cyclopropyl group into the allosteric binding pocket of the transmembrane domain.

-

Therapeutic Targets: Anxiety, Depression, Fragile X Syndrome, and potential analgesic effects.[3]

Structure-Activity Relationship (SAR) Logic

-

Cyclopropyl vs. Isopropyl: The cyclopropyl group reduces rotational entropy compared to an isopropyl group, often increasing binding affinity (lower

) by minimizing the energy penalty upon binding. -

Fluorine Scan: Moving the fluorine from the 2-position (ortho) to the 3- or 4-position drastically alters the electronic landscape of the phenyl ring (Hammett

values), which can be used to tune the metabolic half-life (

Decision Logic for Scaffold Selection

Caption: Figure 2. Medicinal chemistry decision tree highlighting the rationale for selecting the cyclopropyl-alkyne-fluorophenyl motif.

Storage & Waste Disposal

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen. Alkynes can slowly oxidize or polymerize in air.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Disposal (RCRA Compliance)

-

Category: D001 (Ignitable), potentially D003 (Reactive) if highly concentrated.

-

Protocol: Do not dispose of down the drain. Collect in a dedicated "Non-Halogenated Organic" waste stream (unless mixed with halogenated solvents during synthesis, then "Halogenated").

-

Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF).

References

-

Santa Cruz Biotechnology. Cyclopropyl 2-Fluorophenylacetylene Product Data. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for MTEP (Related Analogue). Retrieved from

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from

- Gasparini, F., et al. (1999).Potent and selective antagonists of the metabotropic glutamate receptor human mGlu5. Bioorganic & Medicinal Chemistry Letters. (Establishes the pharmacophore).

-

Sigma-Aldrich. Safety Data Sheet: 1-Ethynyl-2-fluorobenzene (Precursor). Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

- 3. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Strategic Importance of the Cyclopropyl and 2-Fluorophenyl Motifs

An In-depth Technical Guide to the Synthesis of Cyclopropyl 2-Fluorophenylacetylene

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The target molecule, Cyclopropyl 2-Fluorophenylacetylene, is a confluence of two such high-value moieties. The cyclopropyl group is a proven bioisostere, often introduced to enhance metabolic stability, improve binding potency through conformational constraint, and modulate physicochemical properties.[1][2][3] Its inherent ring strain and unique electronic character make it a powerful tool for optimizing drug candidates.[1][4] Concurrently, the 2-fluorophenyl group is frequently employed to block metabolic oxidation sites and to fine-tune electronic properties, influencing protein-ligand interactions through hydrogen bonding or dipole interactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable building block, grounded in mechanistic understanding and practical, field-proven protocols.

Part 1: Retrosynthetic Analysis and Strategic Overview

The most logical disconnection for Cyclopropyl 2-Fluorophenylacetylene is at the sp-sp² carbon-carbon bond. This points towards a cross-coupling strategy, which represents the most efficient and widely adopted approach for constructing aryl alkynes. The two primary methodologies for this transformation are the Palladium-catalyzed Sonogashira coupling and the copper-mediated Castro-Stephens coupling.

Our synthetic workflow can be visualized as a two-stage process: first, the preparation of the key precursor, cyclopropylacetylene, followed by the crucial cross-coupling reaction with a suitable 2-fluorophenyl halide.

Caption: High-level workflow for the synthesis of Cyclopropyl 2-Fluorophenylacetylene.

Part 2: Synthesis of the Key Precursor: Cyclopropylacetylene

The availability of cyclopropylacetylene is a critical prerequisite. While commercially available, its synthesis is often necessary for large-scale campaigns. A common and reliable method involves the base-mediated cyclization of 5-chloro-1-pentyne.

Causality Behind the Method: This intramolecular reaction leverages a strong base to deprotonate the terminal alkyne, creating an acetylide anion. This nucleophile then displaces the chloride on the same molecule in an Sɴ2 reaction to form the cyclopropane ring. The choice of a strong, non-nucleophilic base like n-butyllithium is crucial to favor deprotonation over other potential side reactions.[5][6]

Detailed Experimental Protocol: Synthesis of Cyclopropylacetylene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous cyclohexane.

-

Reagent Addition: 5-Chloro-1-pentyne (1.0 eq) is added to the solvent.[6] The solution is cooled to approximately -5°C to 0°C using an ice-salt bath.

-

Deprotonation & Cyclization: n-Butyllithium in cyclohexane (2.1 eq) is added dropwise, ensuring the internal temperature does not exceed 5°C.[5][6] A thick precipitate will form.[6] After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for at least 2 hours to ensure complete cyclization.[5]

-

Quench: The reaction is carefully quenched by cooling back to 0°C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Isolation: The organic layer is separated, and the aqueous layer is extracted with cyclohexane. The combined organic phases are washed with brine and dried over anhydrous sodium sulfate. The product is isolated by careful fractional distillation. The use of cyclohexane (bp 81°C) as a solvent is a key experimental choice, as it facilitates an easier separation from the lower-boiling product, cyclopropylacetylene (bp 52°C), compared to hexanes (bp 69°C).[6]

Part 3: Core Synthesis via Sonogashira Cross-Coupling

The Sonogashira reaction is the preeminent method for forming C(sp²)-C(sp) bonds.[7][8] It utilizes a dual catalytic system of palladium and copper, allowing the reaction to proceed under mild conditions with high functional group tolerance.[7]

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide (1-fluoro-2-iodobenzene) to a Pd(0) species, forming a Pd(II) complex. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne (cyclopropylacetylene) and a copper(I) salt, facilitated by an amine base. A transmetalation step, where the acetylide group is transferred from copper to palladium, is followed by reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst.[7]

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol & Causality: Sonogashira Coupling

-

Reactant Choice: 1-Fluoro-2-iodobenzene is the ideal aryl halide. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it much more reactive towards oxidative addition to the palladium center.[7] This allows the reaction to proceed under milder conditions, preserving sensitive functional groups.

-

Catalyst System: A combination of a palladium source, like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, is standard.[7][9] The phosphine ligands stabilize the palladium center. The copper(I) iodide is essential for activating the alkyne.[9]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves two purposes: neutralizing the hydrogen halide (HI) formed during the reaction and facilitating the formation of the copper acetylide.[8] Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to dissolve the reactants and catalysts.

Detailed Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.01-0.05 eq), CuI (0.02-0.10 eq), and a magnetic stir bar. The exclusion of oxygen is critical as it can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst.

-

Reagent Addition: Add anhydrous THF or DMF as the solvent, followed by 1-fluoro-2-iodobenzene (1.0 eq), cyclopropylacetylene (1.1-1.5 eq), and triethylamine (2.0-3.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-55°C) until TLC or GC-MS analysis indicates complete consumption of the aryl iodide.[10]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst residues and amine salts.

-

Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]

Part 4: Alternative Synthesis via Castro-Stephens Coupling

Before the advent of the Sonogashira reaction, the Castro-Stephens coupling was a primary method for synthesizing aryl alkynes.[12][13] It involves the reaction of a pre-formed copper(I) acetylide with an aryl halide, typically in a polar aprotic solvent like pyridine or DMF.[12][14][15]

Mechanistic Distinction: Unlike the palladium-catalyzed Sonogashira reaction, the Castro-Stephens coupling is a copper-mediated nucleophilic substitution. It does not involve a palladium catalyst.[16] The reaction requires stoichiometric amounts of the copper acetylide. While robust, it often necessitates higher temperatures and the pre-formation of the organocopper reagent can be cumbersome.[13][15]

Detailed Experimental Protocol: Castro-Stephens Coupling

-

Preparation of Copper(I) Cyclopropylacetylide: In a separate flask, cyclopropylacetylene is deprotonated with a suitable base (e.g., an amine in the presence of hydroxylamine hydrochloride to keep copper in the +1 state) and then treated with a copper(I) salt like CuI to precipitate the copper acetylide. The solid is filtered, washed, and dried.

-

Coupling Reaction: The dried copper(I) cyclopropylacetylide (1.1 eq) and 1-fluoro-2-iodobenzene (1.0 eq) are suspended in anhydrous pyridine or DMF.[12]

-

Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup and Purification: The workup typically involves quenching with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent. The purification follows the same procedure as for the Sonogashira product, utilizing column chromatography.

Part 5: Data Summary and Method Comparison

| Feature | Sonogashira Coupling | Castro-Stephens Coupling |

| Catalyst | Palladium (catalytic) & Copper (co-catalyst)[7] | Copper (stoichiometric)[16] |

| Reaction Temp. | Room Temperature to Mild Heating (e.g., 55°C)[10] | Elevated Temperatures / Reflux[13] |

| Key Reagents | Terminal Alkyne, Aryl Halide, Pd/Cu catalysts, Amine Base[8] | Pre-formed Copper Acetylide, Aryl Halide[12][14] |

| Advantages | Mild conditions, high yields, excellent functional group tolerance, catalytic use of metals.[7] | Palladium-free, useful for specific heterocyclic syntheses.[12] |

| Disadvantages | Requires two metal catalysts, potential for alkyne homocoupling. | Requires stoichiometric copper, harsher conditions, pre-formation of acetylide.[15] |

Part 6: Purification and Characterization

Purification: The primary method for obtaining high-purity Cyclopropyl 2-Fluorophenylacetylene is column chromatography on silica gel.[11][17] A solvent system of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it, is typically effective for eluting the product.[11]

Characterization: The structural identity and purity of the final compound must be confirmed.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (multiplets in the ~7.0-7.5 ppm range) and the cyclopropyl protons (multiplets in the ~0.7-1.5 ppm range).

-

¹³C NMR: Will confirm the presence of the two acetylenic carbons (~80-90 ppm) and the distinct carbons of the fluoro-substituted aromatic ring and the cyclopropyl ring.[18]

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, with coupling to adjacent aromatic protons.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (160.19 g/mol ).[19]

-

Infrared (IR) Spectroscopy: A characteristic C≡C stretch will be observed around 2200-2250 cm⁻¹.

By following these detailed protocols, grounded in a solid understanding of the underlying reaction mechanisms, researchers can reliably synthesize and validate Cyclopropyl 2-Fluorophenylacetylene for applications in drug discovery and materials science.

References

-

Radhakrishnan, U. & Stang, P. J. (2001). Palladium-Catalyzed Arylation of Enynes and Electron-Deficient Alkynes Using Diaryliodonium Salts. Organic Letters, 3(6), 859-860. [Link]

-

Radhakrishnan, U. & Stang, P. J. (2001). Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts. PubMed. [Link]

-

Nakamura, M., et al. (2004). Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. Organic Letters, 6(10), 1593-1595. [Link]

-

Cai, M., et al. (2019). Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes. Organic Letters, 21(19), 7949-7953. [Link]

-

Lai, Y.-L., et al. (2021). Palladium-catalyzed bisthiolation of terminal alkynes for the assembly of diverse (Z)-1,2-bis(arylthio)alkene derivatives. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Castro–Stephens coupling. Wikipedia. [Link]

-

Merck Index. (n.d.). Castro-Stephens Coupling. Merck Index. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

ResearchGate. (n.d.). Castro–Stephens coupling | Request PDF. ResearchGate. [Link]

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

-

CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. CORE. [Link]

-

MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

ChemEurope. (n.d.). Castro-Stephens coupling. chemeurope.com. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

-

ResearchGate. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]

- Google Patents. (n.d.). US6028237A - Synthesis of cyclopropylacetylene.

-

RSC Publishing. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. [Link]

- Google Patents. (n.d.). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

PubMed. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed. [Link]

-

Wiley Online Library. (n.d.). ChemInform Abstract: New Synthetic Routes to 2-Fluoro-2-phenylalkanoic Acids. Wiley Online Library. [Link]

-

European Patent Office. (n.d.). IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE - EP 0805790 B1. Googleapis. [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]

-

NIH. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

Science of Synthesis. (n.d.). Cycloaddition Reactions in Organic Synthesis. Thieme. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

MDPI. (2025). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Archives. [Link]

-

Organic Syntheses. (n.d.). cyclopropylacetylene. Organic Syntheses Procedure. [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

- Google Patents. (n.d.). CN105985223A - Preparation method for cyclopropyl acetylene.

-

Open Chemistry. (2004). Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations. PSJD. [Link]

-

MDPI. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

-

NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). ResearchGate. [Link]

-

MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

-

ACS Publications. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. d-nb.info [d-nb.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 13. Castro-Stephens_coupling [chemeurope.com]

- 14. Castro-Stephens Coupling [drugfuture.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 18. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 19. scbt.com [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Alkyne Reduction in Complex Molecules

A Guide to Preventing Cyclopropyl Ring Opening

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective reduction of alkynes in molecules containing a sensitive cyclopropyl moiety. As your Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate this synthetic challenge successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I performed a standard catalytic hydrogenation (H₂, Pd/C) on my cyclopropyl-containing alkyne, and I'm seeing significant amounts of a ring-opened byproduct. Why is this happening?

Answer:

This is a very common issue that stems from the high activity of standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). While excellent for full saturation, these catalysts are often too aggressive for delicate substrates.[1][2][3][4]

The underlying problem is a reaction called hydrogenolysis . The high energy of the catalyst surface, combined with the inherent ring strain of the cyclopropane (approximately 27 kcal/mol), facilitates the cleavage of the C-C single bonds within the ring. The catalyst activates not only the alkyne's π-system but also the strained σ-bonds of the cyclopropyl group, leading to the undesired ring-opening.

-

Mechanism Insight: The process involves the oxidative addition of a cyclopropyl C-C bond to the metal surface, followed by hydride addition, resulting in a linear alkane chain where the ring used to be. This is particularly problematic with highly active, unpoisoned catalysts.

The diagram below illustrates the competition between the desired alkyne reduction and the undesired cyclopropane hydrogenolysis.

Figure 1: Competing reaction pathways with a high-activity catalyst.

To solve this, you must switch to a less reactive, or "poisoned," catalyst system that has been specifically designed for selectivity.

Question 2: What are the best catalytic methods to selectively form a cis-(Z)-alkene without opening the cyclopropyl ring?

Answer:

To achieve a selective cis-reduction, you need a catalyst that is active enough to reduce the alkyne but not so active that it attacks the cyclopropane or over-reduces the resulting alkene to an alkane. The two most reliable and widely used methods are Lindlar's Catalyst and P-2 Nickel catalyst.

-

Lindlar's Catalyst: This is the industry standard for converting alkynes to cis-alkenes.[1][5][6][7][8] It consists of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with lead acetate and quinoline.[7][9] The poison deactivates the most reactive sites on the palladium surface, preventing both over-reduction and hydrogenolysis of sensitive groups like cyclopropanes.[7] The reaction proceeds via a syn-addition of two hydrogen atoms across the alkyne, resulting in the exclusive formation of the cis-(Z)-alkene.[5][7]

-

P-2 Nickel (P-2 Ni): This is an excellent alternative to Lindlar's catalyst, often used when sulfur-containing compounds are present, which can poison palladium catalysts. P-2 Ni is a nickel boride catalyst prepared by the reduction of nickel(II) acetate with sodium borohydride.[8][10][11] When used in conjunction with a ligand like ethylenediamine, its reactivity is moderated, making it highly selective for the reduction of alkynes to cis-alkenes.[10][12] The stereochemical outcome is also a syn-addition, yielding the cis-(Z)-product.[10]

The diagram below illustrates the logic of using a deactivated catalyst to achieve the desired outcome.

Figure 2: Achieving selectivity with a poisoned catalyst system.

Comparison of Recommended Catalysts for cis-Alkene Synthesis

| Method | Reagents | Stereochemistry | Key Advantages | Crucial Considerations |

| Lindlar Hydrogenation | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | cis (syn-addition)[5][7] | High reliability, well-documented, commercially available.[7][8] | Sensitive to sulfur poisoning; lead is toxic. |

| P-2 Nickel Reduction | H₂, Ni(OAc)₂, NaBH₄, Ethylenediamine | cis (syn-addition)[10] | Excellent for sulfur-containing substrates, avoids heavy metals. | Catalyst must be freshly prepared in situ.[10] |

Question 3: My target molecule requires a trans-(E)-alkene. Are there methods that can achieve this while preserving the cyclopropyl ring?

Answer:

Yes, obtaining a trans-alkene requires a completely different mechanistic approach from catalytic hydrogenation. The standard method is a dissolving metal reduction , typically using sodium (Na) or lithium (Li) in liquid ammonia (NH₃) at low temperatures (-78 °C to -33 °C).[2][3][4][9][13][14]

-

Mechanism Insight: This reaction proceeds through a single-electron transfer from the sodium metal to the alkyne, forming a radical anion intermediate.[1][2][15] This intermediate is protonated by ammonia, and a second electron transfer followed by a final protonation completes the reduction. The key to trans stereoselectivity lies in the vinyl radical intermediate, where the more stable trans configuration is preferentially formed to minimize steric repulsion before the final steps occur.[2][15]

While powerful, the radical intermediates in this reaction can pose a risk to strained rings. However, the low temperatures and specific conditions generally make it safer for cyclopropanes than aggressive catalytic hydrogenation.

A modern and often milder alternative is a two-step hydrosilylation/protodesilylation sequence.[16][17][18]

-

Hydrosilylation: A silane (e.g., (EtO)₃SiH) is added across the alkyne using a ruthenium catalyst like [Cp*Ru(MeCN)₃]PF₆. This specific catalyst system is known to produce the trans-addition product (a vinylsilane) with high selectivity.[16][17]

-

Protodesilylation: The resulting vinylsilane is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), often with an additive like cuprous iodide (CuI), to replace the silyl group with a hydrogen atom, yielding the trans-alkene.[16][17] This two-step process is known for its mildness and excellent functional group tolerance, making it a strong choice for complex molecules.[19]

Question 4: Are there any metal-free reduction methods that are safe for my cyclopropyl group?

Answer:

Absolutely. For extremely sensitive substrates where even the mildest metal catalyst might cause issues, diimide (N₂H₂) reduction is an outstanding choice.[20]

Diimide is a highly reactive, neutral species that is generated in situ. Common methods for its generation include the oxidation of hydrazine (e.g., with H₂O₂ or air) or the thermal decomposition of an azodicarboxylate salt.[20][21][22]

-

Mechanism Insight: The reduction occurs via a concerted, six-membered pericyclic transition state where two hydrogens are transferred from cis-diimide to the alkyne in a syn-fashion.[20][23] The only byproduct is stable nitrogen gas (N₂), which drives the reaction forward.[20]

Key Advantages of Diimide Reduction:

-

Exceptional Chemoselectivity: Diimide preferentially reduces non-polar C-C multiple bonds (alkynes, alkenes) and is unreactive towards most polar functional groups like carbonyls, esters, amides, and nitro groups.[20][22]

-

Metal-Free: The absence of any metal catalyst completely eliminates the risk of hydrogenolysis.

-

Stereospecific: It provides the cis-alkene stereospecifically via syn-addition.[20][23]

This makes it one of the mildest and safest methods for reducing an alkyne in a complex, sensitive molecule.[24]

Experimental Protocols

Protocol 1: Selective cis-Hydrogenation using Lindlar's Catalyst

This protocol provides a general procedure for the selective reduction of a cyclopropyl-alkyne substrate to the corresponding cis-alkene.

Materials:

-

Cyclopropyl-alkyne substrate

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

-

Methanol (or Ethyl Acetate), anhydrous

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Reaction flask, stir bar, and septa

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl-alkyne substrate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add Lindlar's catalyst (0.05 to 0.10 weight equivalent of the substrate).

-

Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1 M).

-

Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or a regulated supply (1 atm).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress carefully by TLC or LC-MS. The reaction is typically complete within 2-6 hours. It is crucial to stop the reaction as soon as the starting material is consumed to prevent potential over-reduction.

-

Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional solvent.

-

Purification: Concentrate the filtrate in vacuo. The crude product can then be purified by flash column chromatography to yield the pure cis-cyclopropyl-alkene.

References

- Reductions with diimide. Grokipedia.

- Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. RSC Publishing.

- Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922-7923.

- A Chemoselective Reduction of Alkynes to (E)-Alkenes. J. Am. Chem. Soc. (2002).

- Are alkenes or alkynes reduced first with diimide? Chemistry Stack Exchange. (2020).

- Alkene synthesis by alkyne semireduction. Organic Chemistry Portal.

- Are alkenes or alkynes reduced first with diimide? ECHEMI.

- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. (2021).

- Reduction of Alkynes. OpenOChem Learn.

- Krische, M. J., et al. (2016). Diastereo- and Enantioselective Iridium Catalyzed Carbonyl (α-Cyclopropyl)allylation via Transfer Hydrogenation. PMC.

- Reductions with Diimide. YouTube. (2022).

- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. (2018).

- Alkyne Reduction by Lindlar's Catalyst or Na/NH3. Chemistry Steps.

- Reduction of Alkynes. Organic Chemistry Tutor.

- Lindlar catalyst. Wikipedia.

- Selective Hydrogenations over P-2 Ni. ResearchGate.

- What are the different types of catalysts used in catalytic hydrogenation of alkynes? Echemi.

- Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. ResearchGate.

- Fürstner, A. (2013). Progress in the trans-Reduction and trans-Hydrometalation of Internal Alkynes. Applications to Natural Product Synthesis. Chemical Society Reviews, 42(12), 5033-5047.

- Reduction of Alkynes. Organic Chemistry: A Tenth Edition – OpenStax adaptation.

- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1436-1451.

- Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC.

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. (2019).

- Hydrosilylation. Wikipedia.

- Reduction of Alkynes. Chemistry LibreTexts. (2024).

- Reduction of alkynes. BrainKart. (2018).

- Alkane synthesis by alkyne reduction. Organic Chemistry Portal.

- Han, L.-B., et al. (2004). Efficient and Selective Nickel-Catalyzed Addition of H−P(O) and H−S Bonds to Alkynes. Organic Letters, 6(9), 1523-1525.

- Dissolving metal reduction of an alkyne. YouTube. (2020).

- Custar, D. W., et al. (2006). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Organic Letters, 8(23), 5345-5348.

- Reduction of Alkynes. Chad's Prep.

- Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. (2013).

- Gross features of the two pathways that can lead to alkyne trans‐hydrogenation. ResearchGate.

- Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. (2019).

- Papp, G., & Joó, F. (2018). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. Molecules, 23(12), 3306.

- Hydrogenation of Alkynes. YouTube. (2022).

Sources

- 1. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. brainkart.com [brainkart.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reduction of Alkynes - Chad's Prep® [chadsprep.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. Alkene synthesis by alkyne semireduction [organic-chemistry.org]

- 19. academic.oup.com [academic.oup.com]

- 20. grokipedia.com [grokipedia.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. echemi.com [echemi.com]

- 23. youtube.com [youtube.com]

- 24. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Sonogashira Coupling for Fluorinated Phenylacetylenes

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with fluorinated phenylacetylenes. The unique electronic properties of fluorinated substrates can present distinct challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a fluoro-substituted phenylacetylene is giving low to no yield. What are the most common initial culprits?

A1: When a Sonogashira reaction with an electron-deficient alkyne like a fluorinated phenylacetylene fails, the issue often lies in one of three areas: catalyst activity, reaction conditions, or the inherent reactivity of your specific substrates.

-

Catalyst System Integrity: The palladium(0) active species is susceptible to oxidation. Ensure your Pd catalyst, especially sources like Pd(PPh₃)₄, has been stored under an inert atmosphere.[1] Similarly, the copper(I) co-catalyst can oxidize, which is detrimental. Using fresh, high-purity catalysts is paramount.[1]

-

Atmospheric Control: The Sonogashira coupling is famously sensitive to oxygen, which promotes the undesired homocoupling of the alkyne (Glaser coupling).[2][3][4] It is critical to thoroughly degas your solvent and run the reaction under a rigorously maintained inert atmosphere (argon or nitrogen).[1]

-

Substrate Reactivity: The reactivity of the aryl halide partner is a major determinant of success. The general reactivity trend is I > OTf > Br >> Cl.[1][2][5] If you are using an aryl bromide, and especially an aryl chloride, more forcing conditions (higher temperature, stronger base, more specialized catalyst system) will be necessary compared to an aryl iodide.[1][6]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction, especially with my electron-poor fluorinated alkyne?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[2][4] Fluorinated phenylacetylenes can be more susceptible due to the increased acidity of the terminal proton, which can facilitate the formation of copper acetylide intermediates involved in the Glaser pathway.

Primary Strategy: Copper-Free Conditions The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][7] These systems rely solely on a palladium catalyst but may require adjustments to other parameters to maintain good reactivity.

Optimization for Copper-Free Sonogashira:

-

Ligand Choice: The ligand is crucial. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like P(t-Bu)₃ can accelerate the reaction.[8]

-

Base: A strong amine base is necessary to deprotonate the alkyne. Piperidine or pyrrolidine are often effective in copper-free systems.[5]

Secondary Strategy (If Copper is Required): Rigorous Deoxygenation If you must use copper (e.g., for coupling with a less reactive aryl halide), atmospheric control is non-negotiable.

-

Degassing: Use three to five freeze-pump-thaw cycles on your solvent.

-

Inert Gas: Maintain a positive pressure of high-purity argon or nitrogen throughout the setup and reaction. Some studies have even shown that using a dilute hydrogen gas atmosphere can suppress homocoupling.[4]

Troubleshooting Guide: Specific Scenarios

Q3: My reaction is sluggish when coupling a fluorinated phenylacetylene with an electron-rich aryl bromide. What mechanistic step is likely the bottleneck and how can I overcome it?

A3: This is a classic case of mismatched electronics. The bottleneck is almost certainly the oxidative addition of the electron-rich aryl bromide to the palladium(0) center. This step is favored by electron-withdrawing groups on the aryl halide.

To accelerate this slow step, you need to modify the catalyst system to increase its reactivity.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for slow oxidative addition.

Explanation of Causality:

-

Bulky, Electron-Rich Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or specialized Buchwald ligands increase the electron density on the palladium center. This makes the palladium more nucleophilic and promotes its insertion into the C-Br bond of the electron-rich aryl halide, thus accelerating the rate-limiting oxidative addition step.[8]

-